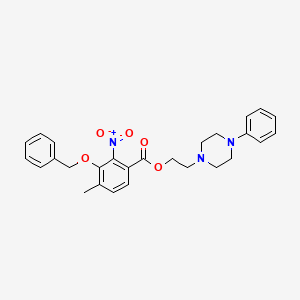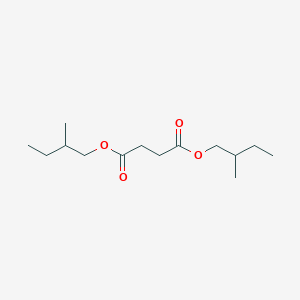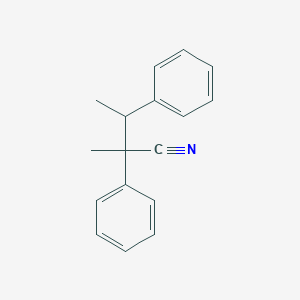
2-Methyl-2,3-diphenylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,3-diphenylbutanenitrile is an organic compound with the molecular formula C17H17N. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane backbone substituted with two phenyl groups and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-diphenylbutanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-2,3-diphenylbutanone with a cyanide source such as sodium cyanide or potassium cyanide in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired nitrile compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2,3-diphenylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,3-diphenylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2,3-diphenylbutanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The phenyl groups can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,2-diphenylbutyronitrile: Similar structure but with a bromine atom substituent.
2,2-Diphenylbutyronitrile: Lacks the methyl group present in 2-Methyl-2,3-diphenylbutanenitrile.
Uniqueness
This compound is unique due to the presence of both phenyl and methyl groups, which influence its chemical reactivity and physical properties. This combination of substituents makes it a versatile compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
5350-70-9 |
|---|---|
Molekularformel |
C17H17N |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
2-methyl-2,3-diphenylbutanenitrile |
InChI |
InChI=1S/C17H17N/c1-14(15-9-5-3-6-10-15)17(2,13-18)16-11-7-4-8-12-16/h3-12,14H,1-2H3 |
InChI-Schlüssel |
HDPZSJBJWNFNGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(C)(C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chloro-1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14001814.png)

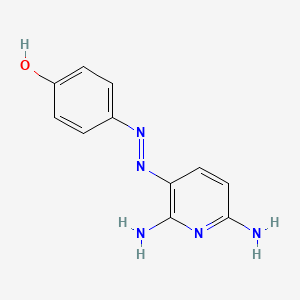
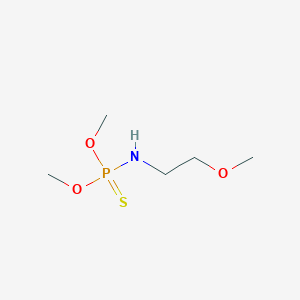
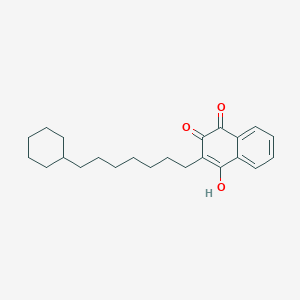
![Tert-butyl 4-[(2-methoxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14001839.png)
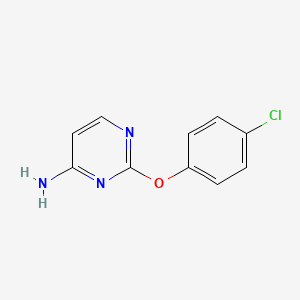
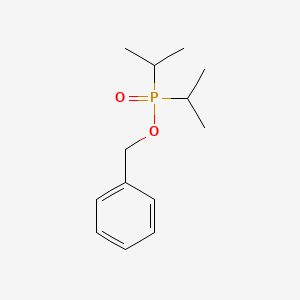
![1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one](/img/structure/B14001852.png)

